molecular formula C8H7ClO3 B045848 2-Chloro-4-methoxybenzoic acid CAS No. 21971-21-1

2-Chloro-4-methoxybenzoic acid

Cat. No.: B045848
CAS No.: 21971-21-1
M. Wt: 186.59 g/mol
InChI Key: IBANGHTVBPZCHF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications :

    • A derivative, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, exhibits significant molluscicidal effects, suggesting potential pharmaceutical applications (Duan et al., 2014).
    • New 1,3,4-oxadiazole derivatives with a 5-chloro-2-methoxyphenyl moiety have shown notable antibacterial and antifungal activities (Prasanna Kumar et al., 2013).
  • Organic Synthesis and Chemistry :

    • The directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid derivatives, aids in the rapid synthesis of compounds like lunularic acid (Nguyen et al., 2006).
    • 4-Amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA) has been studied for its structure, electronic properties, and nonlinear optical and thermodynamic properties (Poiyamozhi et al., 2012).
  • Materials Science :

    • Polyaniline doped with benzoic acid and substituted benzoic acids, including chloro-methoxy derivatives, exhibits high conductivity, promising for high-power electronic applications (Amarnath & Palaniappan, 2005).
  • Environmental and Analytical Applications :

    • A study compared the behavior of chlorine and sodium hypochlorite in aqueous chlorination of organic compounds, including o-methoxybenzoic acid, revealing varying effectiveness depending on the compound and water quality (Lebedev et al., 2004).
    • The Revers Phases HPLC method has been found effective in determining chloromethoxybenzoic acid derivatives in environmental objects, which is crucial for controlling pesticide residues and their environmental impact (Maga et al., 2021).
  • Additional Applications :

    • N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives have controlled physico-chemical properties, including acid properties, fluorescence, and complexing with alkaline cations, indicating various potential applications (Tudose et al., 2010).
    • The reaction of ortho-methoxybenzoic acid with water disinfecting agents, such as ozone, chlorine, and sodium hypochlorite, produces major products like oxalic and glyoxalic acids, important for water treatment applications (Shaydullina et al., 2005).

Properties

IUPAC Name

2-chloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBANGHTVBPZCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505616
Record name 2-Chloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21971-21-1
Record name 2-Chloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxybenzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-fluoro-2-chloro-benzoic acid (10 g) was combined with sodium methoxide (393 mL, 4.37 M in methanol) and heated at 75 C for 46 h. The reaction was cooled to room temp and acidified with 1 N HCl. The mixture was extracted with EtOAc (3×). The combined extracts were then dried (MgSO4) and concentrated to give 8.5 g of 4-methoxy-2-chloro-benzoic acid as a white solid.
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393 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-4-hydroxybenzoic acid hydrate (2.0 g, 12 mmol), iodomethane (2.9 mL, 46 mmol) and N,N-dimethylformamide (50 mL) was added sodium hydride (1.9 g, 46 mmol; 60% dispersion in mineral oil) in one portion. After stirring the mixture vigorously for 16 h, the reaction was quenched with water and washed with ethyl acetate. The aqueous layer was then acidified with aqueous hydrogen chloride (6N) to give a white precipitate. The mixture was filtered, washed with water, and the filter cake was dried in a vacuum oven to give the desired acid as an off-white solid (1.4 g, 65%). MS (ESI) 187.1, 189.1 (M+H).
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2 g
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2.9 mL
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1.9 g
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50 mL
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Yield
65%

Synthesis routes and methods IV

Procedure details

To 2-chloro-4-methoxy-benzoic acid methyl ester (1.1 g) in THF/MeOH/water (12 mL/3 mL/3 mL) at room temperature was added LiOH (461 mg) dissolved in water. After 2 h, the reaction mixture was adjusted to pH 4 with 1N HCl and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried over MgSO4. Trituration of the resulting solid in ether afforded 1.0 g (98%) of the title compound. MS: 187 (MH+), HPLC tR: 2.04 min.
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1.1 g
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461 mg
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THF MeOH water
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12 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental concerns associated with 2-chloro-4-methoxybenzoic acid and similar compounds?

A1: The research highlights that this compound, a chloromethoxybenzoic acid (CBA) derivative, is used in herbicidal preparations []. The presence of such pesticides, including CBA derivatives, in the environment raises concerns due to their potential detrimental effects []. These compounds can be recalcitrant substrates, meaning they are difficult for soil microorganisms to break down, and their presence can inhibit the growth of these microorganisms, potentially impacting soil health and ecosystem function [].

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